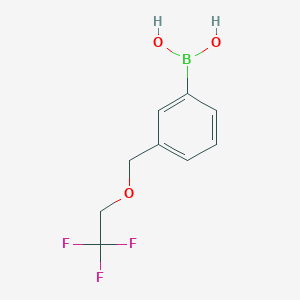
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid
Overview
Description
“(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H8BF3O3 . It has a molecular weight of 219.95 . This compound is commonly used in the synthesis of biologically active compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (C6H4) attached to a boronic acid group (B(OH)2) and a trifluoroethoxy group (OCF3) . The exact spatial arrangement of these groups would depend on the specific conditions of the compound’s formation and its environment.
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 219.95 and a boiling point of 306.9°C at 760 mmHg .
Scientific Research Applications
Catalysis and Organic Synthesis
- Boronic Acid in Imine Hydroboration : Tris[3,5-bis(trifluoromethyl)phenyl]borane, a boron Lewis acid related to phenylboronic acids, has shown efficacy as a catalyst for the metal-free hydroboration of imines. This process occurs without the need for an additional Lewis base, demonstrating the potential of such boronic acids in catalysis and organic synthesis (Qin Yin et al., 2017).
Nanotechnology and Materials Science
- Optical Modulation Using Phenyl Boronic Acids : Phenyl boronic acids, including derivatives such as (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid, have been utilized for saccharide recognition and in modifying the properties of materials like carbon nanotubes. This has implications in the field of nanotechnology, particularly in the development of responsive materials and sensors (B. Mu et al., 2012).
Chemical Protection and Derivatization
- Protective Groups for Diols : Certain phenylboronic esters, closely related to this compound, have been shown to be effective as protective groups for diols. These esters offer stability and can be removed under mild conditions, useful in synthetic chemistry (N. Shimada et al., 2018).
Antimicrobial Research
- Antibacterial Properties : Research on isomers of (trifluoromethoxy)phenylboronic acids has explored their structural and physicochemical properties, including their potential as antibacterial agents against organisms like Escherichia coli and Bacillus cereus. This highlights the biomedical applications of such compounds (Agnieszka Adamczyk-Woźniak et al., 2021).
Molecular Structure and Coordination Chemistry
- Structural Studies of Boronic Acids : Studies on multifunctional boronic acids, including those structurally related to this compound, have provided insights into their molecular structures. This has implications in understanding the coordination chemistry and potential applications of these compounds (R. Zhang et al., 2017).
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-carbon bonds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, boronic acids act as nucleophilic agents that donate organoboron reagents to a transition metal catalyst, typically palladium . The organoboron reagents then undergo transmetalation with an electrophilic halide or pseudohalide, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is bbb permeant . Its water solubility is reported to be 1.35 mg/ml .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action of (3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . The compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
(3-((2,2,2-Trifluoroethoxy)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors of serine proteases and other enzymes. This compound interacts with enzymes such as proteases and kinases, forming stable complexes that inhibit their activity. The nature of these interactions involves the formation of a boronate ester, which is a reversible covalent bond between the boronic acid and the active site of the enzyme .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to altered phosphorylation states and downstream signaling events. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through the formation of boronate esters with the active sites of enzymes. This interaction can lead to the inhibition of enzymatic functions, such as proteolysis or phosphorylation. Additionally, this compound can bind to other biomolecules, such as receptors or transporters, altering their activity and influencing cellular processes. Changes in gene expression can also occur as a result of these interactions, further impacting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. This compound is generally stable under standard laboratory conditions, but its activity can diminish over extended periods due to hydrolysis or other degradation processes. Long-term studies have shown that the effects of this compound on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory effects on enzymes and other biomolecules over time, although the extent of these effects may decrease with prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage, inflammation, or organ dysfunction. Threshold effects have been noted, where a specific concentration of the compound is required to achieve the desired biochemical effects without inducing toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity and stability, influencing its overall effects on cellular function. Additionally, the compound can affect metabolic flux and metabolite levels by inhibiting key enzymes involved in metabolic pathways, such as glycolysis or the citric acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can localize to different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-2-1-3-8(4-7)10(14)15/h1-4,14-15H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSCGNHIQQEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine](/img/structure/B1400851.png)

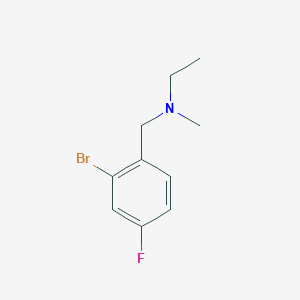

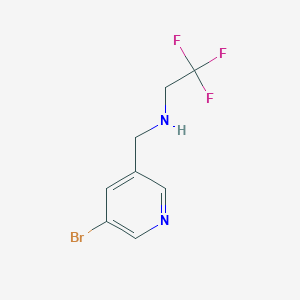
![(3',5'-Difluoro-[1,1'-biphenyl]-3-YL)methanamine](/img/structure/B1400859.png)
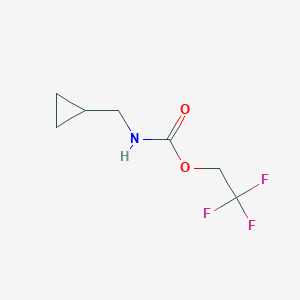
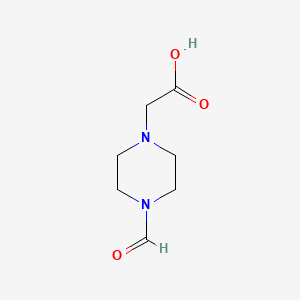
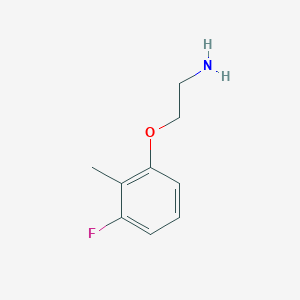
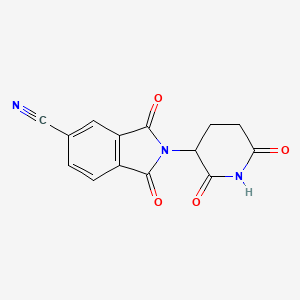
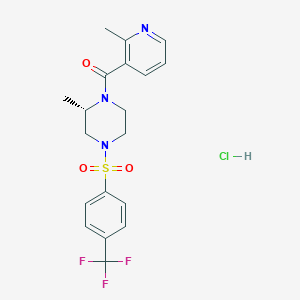

![3-Methoxy-5-nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1400872.png)

